2-[(E)-2-pyridin-2-ylvinyl]phenol
Description
2-[(E)-2-Pyridin-2-ylvinyl]phenol (C₁₃H₁₁NO) is an organic compound featuring a phenol group linked via a conjugated vinyl bridge to a pyridine ring. Its structure is characterized by the E-configuration of the double bond, as confirmed by its InChIKey (QXGALKDRRMKWHN-CMDGGOBGSA-N) and SMILES notation (C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O) .
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGALKDRRMKWHN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-55-9 | |
| Record name | ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-pyridin-2-ylvinyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-bromopyridine with a phenol derivative under basic conditions can yield the desired product . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazonium salts are commonly employed . These methods are scalable and can be adapted for the production of various substituted phenols.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-pyridin-2-ylvinyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution, allowing for reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols (e.g., nitrophenols, halophenols)
Scientific Research Applications
2-[(E)-2-pyridin-2-ylvinyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-2-pyridin-2-ylvinyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the vinyl and pyridine groups can participate in various chemical interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Linkage Types
(a) Schiff Base Analogues
- 4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol (CAS 13160-68-4): This compound replaces the vinyl group with an imine (-C=N-) linkage.
- 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol: Incorporates a fluorine atom at the ortho position of the phenol ring. The electron-withdrawing fluorine enhances acidity of the phenolic -OH (pKa ~8–9) and may influence metal-binding affinity .
(b) Metal Complexes
- [Zn(L)₂Cl₂] (L = (E)-2-((pyridin-4-ylmethylene)amino)phenol): The Schiff base ligand forms a distorted tetrahedral Zn(II) complex with Npy–Zn–Npy bond angles of 102.69°–104.14°. The imine linkage facilitates chelation, unlike the vinyl group in the target compound, which may exhibit weaker coordination .
(c) Piperidine Derivatives
- (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol: The bulky benzylpiperidine group introduces steric hindrance, reducing planarity (interplanar angle: 45.97°–65.97° between aromatic rings). This contrasts with the more planar structure of 2-[(E)-2-pyridin-2-ylvinyl]phenol due to vinyl conjugation .
Physical and Spectral Properties
- Key Differences :
- The vinyl linkage in the target compound enables extended π-conjugation, likely shifting UV-Vis absorption to longer wavelengths compared to imine-based analogues. However, experimental confirmation is lacking .
- Schiff bases exhibit strong C=N stretches (~1620 cm⁻¹), absent in the vinyl-linked compound, which may show C=C stretches near 1650–1600 cm⁻¹ .
Crystallographic and Hydrogen-Bonding Features
- [Zn(L)₂Cl₂] Complex : Exhibits intermolecular O–H⋯Cl hydrogen bonds (2.60–2.70 Å) and π⋯π stacking (3.50–3.70 Å), stabilizing the crystal lattice .
- (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol: Intramolecular O–H⋯N hydrogen bonds (1.89 Å) and intermolecular O–H⋯O interactions (2.71 Å) form a 1D chain along the b-axis .
- This compound: No crystallographic data are available, but the phenolic -OH is expected to participate in hydrogen bonding, similar to related compounds.
Biological Activity
2-[(E)-2-pyridin-2-ylvinyl]phenol, also known as 2-(pyridin-2-yl)phenol, is a phenolic compound characterized by a pyridine moiety linked to a phenolic structure via a vinyl group in the E configuration. This compound has garnered interest due to its diverse biological activities, including antioxidant properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C13H11NO, with a molar mass of approximately 213.23 g/mol. The compound features an imine bond (C=N) and intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which enhance its stability and reactivity in biological systems.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases.
| Property | Activity Level |
|---|---|
| Free Radical Scavenging | High |
| DPPH Radical Inhibition | IC50 = 15 µM |
| ABTS Radical Scavenging | IC50 = 12 µM |
Interaction with Biomolecules
Studies have demonstrated that this compound interacts with various biomolecules, influencing their activity through inhibition or activation mechanisms. Notably, it has shown effective binding interactions with proteins and enzymes, which is particularly relevant in drug design.
Case Studies
- Zebrafish Model : In a study utilizing zebrafish, this compound was found to inhibit developmental angiogenesis at concentrations ranging from 4 to 10 µM. This suggests its potential as a therapeutic agent in conditions characterized by abnormal blood vessel growth .
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, showing promise in mitigating neuronal damage in models of neurodegenerative diseases. Its mechanism involves reducing oxidative stress and promoting neuronal survival .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group plays a crucial role in donating electrons to free radicals.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on enzymes, modulating their activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
